Scaled-Down SENP2 Inhibitory Activity via Validated 1,2,5-Oxadiazole Scaffold
Although direct assay data for this specific compound is not available in public repositories as of the search date, the 2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide scaffold it shares has been validated in a quantitative FRET-based assay. The most potent compound of this class (compound 69) inhibited SENP2 with an IC50 of 5.9 µM [1]. This compound sits within the explored SAR of that series, which identified 8 compounds displaying >40% inhibition at 30 µM [1]. Users should note this inhibition data is a **class-level inference** and requires de novo validation for the specific butoxyphenyl/chlorophenoxy derivative.
| Evidence Dimension | SENP2 Endopeptidase Inhibition (FRET assay) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be active based on scaffold conservation. |
| Comparator Or Baseline | 2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide derivative ('Compound 69'): IC50 = 5.9 µM |
| Quantified Difference | Potency transferability is implied but not quantified; structurally related scaffold compounds ranged from inactive to IC50 5.9 µM. |
| Conditions | In vitro FRET assay quantifying SENP2 endopeptidase activity at 30 µM compound concentration [1]. |
Why This Matters
The scaffold is one of the first identified chemical starting points for targeting the therapeutically relevant SENP2 protease, providing a rare chemical tool for probing SUMOylation biology.
- [1] Kumar, A.; Zhang, K. Y. J.; et al. Identification of 1,2,5-Oxadiazoles as a New Class of SENP2 Inhibitors Using Structure Based Virtual Screening. J. Chem. Inf. Model. 2014, 54 (3), 870–880. View Source
